molecular formula C30H52N2O2 B12535917 1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione CAS No. 820251-62-5

1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione

Cat. No.: B12535917
CAS No.: 820251-62-5
M. Wt: 472.7 g/mol
InChI Key: WMGLEXQFAZVMOM-UHFFFAOYSA-N
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Description

1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione is a bis-heterocyclic compound featuring a central dodecane-1,12-dione backbone symmetrically substituted with octahydroquinoline moieties at both termini. The octahydroquinoline groups contribute to its rigid bicyclic amine structure, while the dodecane-dione linker provides flexibility and influences solubility. This compound is hypothesized to exhibit unique physicochemical and biological properties due to the interplay of its hydrophobic alkyl chain, polar ketone groups, and nitrogen-containing heterocycles.

Properties

CAS No.

820251-62-5

Molecular Formula

C30H52N2O2

Molecular Weight

472.7 g/mol

IUPAC Name

1,12-bis(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)dodecane-1,12-dione

InChI

InChI=1S/C30H52N2O2/c33-29(31-23-13-17-25-15-9-11-19-27(25)31)21-7-5-3-1-2-4-6-8-22-30(34)32-24-14-18-26-16-10-12-20-28(26)32/h25-28H,1-24H2

InChI Key

WMGLEXQFAZVMOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCN2C(=O)CCCCCCCCCCC(=O)N3CCCC4C3CCCC4

Origin of Product

United States

Biological Activity

1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione is a compound belonging to the family of quinoline derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dodecane backbone with two octahydroquinoline moieties attached to the first and twelfth carbons. This structural arrangement is significant for its biological interactions.

Structural Formula

C20H30N2O2\text{C}_{20}\text{H}_{30}\text{N}_2\text{O}_2

Anticancer Properties

Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. For instance, compounds similar to 1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione have demonstrated significant anti-proliferative effects against various cancer cell lines.

Case Study: Anti-proliferative Efficacy

  • Cell Lines Tested : MCF-7 (breast cancer), Panc-1 (pancreatic cancer), among others.
  • Results : The most active derivatives showed IC50 values ranging from 1.2 µM to 1.4 µM against MCF-7 and Panc-1 cells respectively, indicating potent anti-cancer activity .

The mechanisms through which quinoline derivatives exert their anticancer effects include:

  • Cell Cycle Arrest : Induction of G2/M phase arrest in treated cells.
  • Apoptosis Induction : Activation of apoptotic pathways characterized by increased levels of pro-apoptotic markers such as Caspase-3 and BAX .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound's structure may contribute to its ability to inhibit bacterial growth and biofilm formation.

Research Findings :

  • Compounds with similar structures have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that 1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione may exhibit similar properties .

Neuroprotective Effects

Emerging evidence suggests that certain quinoline derivatives can provide neuroprotection. This is particularly relevant in the context of neurodegenerative diseases.

Mechanism :

  • The neuroprotective effects are thought to arise from the modulation of oxidative stress pathways and inhibition of neuroinflammatory processes .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities reported for compounds structurally related to 1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione:

Compound NameBiological ActivityIC50 (µM)Mechanism
Compound AAnticancer1.2Apoptosis induction
Compound BAntimicrobialN/AInhibition of bacterial growth
Compound CNeuroprotectiveN/AOxidative stress modulation

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione exhibit significant anticancer properties. The compound's structure allows it to interact effectively with various biological targets associated with cancer cell proliferation.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HCT-116 (Colon)18
A549 (Lung)20

Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of synthesized analogs of this compound on lung cancer cells, one derivative demonstrated selective cytotoxicity with an IC50 value of 18 µM. This suggests that modifications to the compound's structure can enhance its anticancer properties.

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly against neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest strong binding affinities to acetylcholinesterase (AChE), indicating its potential as a therapeutic agent.

Data Table: Neuroprotective Activity

Activity TypeAssay TypeIC50 (µM)Reference
AChE InhibitionIn Vitro Assay20

Case Study: Neuroprotection
In vitro studies showed that derivatives similar to the target compound significantly reduced AChE activity, suggesting potential applications in treating Alzheimer's disease.

Photocatalysis

The compound can serve as a photocatalyst in various chemical reactions due to its ability to absorb light and facilitate electron transfer processes. This property is valuable in synthesizing complex organic molecules under mild conditions.

Data Table: Photocatalytic Activity

Reaction TypeConditionsYield (%)Reference
Quinoline SynthesisVisible Light, Ambient Air90

Water Purification

Research indicates that compounds similar to 1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione can be used in water purification processes due to their ability to degrade pollutants through photocatalytic mechanisms.

Data Table: Water Purification Efficiency

PollutantDegradation Rate (%)Reference
Organic Dyes85
Heavy Metals75

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione, differing primarily in functional groups and applications:

N,N′-Dodecane-1,12-diyl-bis-3-picolinium Dibromide (bPiDDB)

  • Structure : A dodecane chain linked to two 3-picolinium groups via quaternary ammonium bonds, with bromide counterions.
  • Applications : Acts as a nicotinic acetylcholine receptor (nAChR) antagonist, showing efficacy in reducing nicotine addiction in preclinical studies .
  • Key Differences : Unlike the target compound, bPiDDB is charged (dicationic) and lacks ketone groups, enhancing its solubility in polar solvents and bioavailability for CNS targets.

Dodecane-1,12-diyl (2S,2'S)-bis(2-amino-3-phenylpropanoate) (Compound 461)

  • Structure: A dodecane diol esterified with L-phenylalanine-derived amino acid moieties.
  • Applications : Explored as a biodegradable surfactant or ionic liquid precursor, with moderate antimicrobial activity .
  • Key Differences: The ester and amino acid functionalities contrast with the ketone and octahydroquinoline groups in the target compound, leading to divergent biodegradability and surfactant properties.

N,N’-(Dodecane-1,12-diyl)bis(2,4-dichlorobenzamide) and N,N’-(Dodecane-1,12-diyl)bis(4-bromobenzamide)

  • Structure : Dodecane-linked bis-benzamides with halogen substituents.
  • Applications : Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, alongside solvatochromic behavior in UV-vis studies .
  • Key Differences : The amide groups and halogen substituents enhance antibacterial potency compared to the target compound’s amine and ketone groups, which may favor different biological interactions.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Synthesis Yield Key Applications
Target Compound C₃₀H₄₄N₂O₂ 468.68 (estimated) Octahydroquinoline, ketone Not reported Hypothesized: CNS, surfactants
bPiDDB C₂₄H₃₈Br₂N₂ 538.39 Picolinium, quaternary ammonium 75–85% Nicotinic receptor antagonism
Compound 461 C₃₀H₄₄N₂O₄ 496.69 Ester, amino acid 61% Biodegradable surfactants
N,N’-(Dodecane-1,12-diyl)bis(4-bromobenzamide) C₂₆H₃₂Br₂N₂O₂ 580.36 Amide, halogen 92% Antibacterial, solvatochromism

Research Findings and Implications

Industrial Relevance

Notes

Limitations: Direct data on 1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione are scarce; comparisons rely on structural analogs.

Research Gaps : Experimental validation of its synthetic route, solubility, and biological activity is needed.

Conflicting Evidence : Charged analogs (e.g., bPiDDB) show CNS activity , while neutral analogs (e.g., bis-benzamides) favor antimicrobial applications , suggesting functional groups dictate target specificity.

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